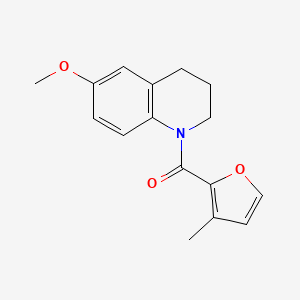

![molecular formula C19H17F2N3O2 B7539304 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO), which is involved in the regulation of various physiological and pathological processes in the body.

Scientific Research Applications

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been used as a molecular probe to image and quantify TSPO expression in vivo, which is useful for the diagnosis and monitoring of various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. In drug discovery, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been used as a lead compound to design and synthesize novel TSPO ligands with improved potency, selectivity, and pharmacokinetic properties. In neuroscience, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been used to investigate the role of TSPO in neuroinflammation, neuroprotection, and neurogenesis, which may lead to the development of new therapeutic strategies for neurological disorders.

Mechanism of Action

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide selectively binds to TSPO, a transmembrane protein located in the outer mitochondrial membrane, with high affinity and specificity. TSPO is involved in the transport of cholesterol and other molecules into the mitochondria, as well as the regulation of mitochondrial function, apoptosis, and inflammation. The binding of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide to TSPO modulates its activity, leading to various downstream effects, such as the inhibition of proinflammatory cytokine production, the promotion of neurotrophic factor expression, and the enhancement of mitochondrial respiration.

Biochemical and Physiological Effects:

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects, depending on the cell type, tissue, and disease state. In cancer cells, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In neuroinflammatory models, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been shown to reduce microglial activation, cytokine production, and oxidative stress. In neurodegenerative models, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been shown to promote neurogenesis, synaptogenesis, and cognitive function. In addition, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been shown to have antioxidant, anti-inflammatory, and analgesic effects in various animal models.

Advantages and Limitations for Lab Experiments

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has several advantages for lab experiments, such as its high affinity and specificity for TSPO, its availability in high purity and quantity, and its suitability for various imaging and analytical techniques. However, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide also has some limitations, such as its low solubility in aqueous solutions, its potential cytotoxicity at high concentrations, and its variability in binding affinity and selectivity across different species and tissues.

Future Directions

There are several future directions for the research and development of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide. First, the optimization of the synthesis method and the modification of the chemical structure of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide may lead to the discovery of new TSPO ligands with improved properties. Second, the elucidation of the molecular mechanisms underlying the effects of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide on TSPO and its downstream pathways may provide insights into the pathophysiology of various diseases and the development of new therapeutic targets. Third, the validation of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide as a biomarker for TSPO expression and activity in clinical settings may facilitate the diagnosis, prognosis, and treatment of various diseases. Fourth, the translation of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide into clinical trials may provide evidence for its safety and efficacy in humans and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide involves several steps, starting from the reaction of 4-(difluoromethoxy)aniline with 3-(chloromethyl)phenyl isocyanate to obtain the intermediate compound. This intermediate is then reacted with imidazole-1-ylmethanol to yield the final product, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide. The synthesis of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been optimized to achieve high yields and purity, making it a suitable compound for various applications.

properties

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O2/c20-19(21)26-17-6-4-14(5-7-17)11-18(25)23-16-3-1-2-15(10-16)12-24-9-8-22-13-24/h1-10,13,19H,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSBEXSIJVSGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(F)F)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

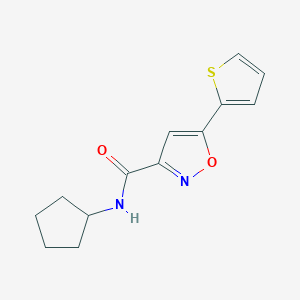

![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)

![N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)

![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)

![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)

![1,6-dimethyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539267.png)

![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)

![2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7539272.png)

![N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)

![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)

![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)

![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)